molecular formula C14H30O4 B14579253 2,11-Dimethyldodecane-2,11-diperoxol CAS No. 61192-40-3

2,11-Dimethyldodecane-2,11-diperoxol

Cat. No.: B14579253
CAS No.: 61192-40-3
M. Wt: 262.39 g/mol
InChI Key: ZXFHHJSMDPFOAE-UHFFFAOYSA-N
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Description

2,11-Dimethyldodecane-2,11-diperoxol is a dialkyl diperoxol compound characterized by two peroxide (-O-O-) functional groups located at the 2nd and 11th positions of a dodecane backbone, with methyl substituents at these positions. This structure imparts unique reactivity due to the inherent instability of peroxide bonds, which are highly sensitive to heat, light, and mechanical stress.

Properties

CAS No.

61192-40-3

Molecular Formula

C14H30O4

Molecular Weight

262.39 g/mol

IUPAC Name

2,11-dihydroperoxy-2,11-dimethyldodecane

InChI

InChI=1S/C14H30O4/c1-13(2,17-15)11-9-7-5-6-8-10-12-14(3,4)18-16/h15-16H,5-12H2,1-4H3

InChI Key

ZXFHHJSMDPFOAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCCC(C)(C)OO)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-Dimethyldodecane-2,11-diperoxol typically involves the oxidation of 2,11-dimethyldodecane. One common method is the use of hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 0-25°C

    Solvent: Acetic acid or other suitable organic solvents

    Catalyst: Sulfuric acid or other strong acids

Industrial Production Methods

Industrial production of 2,11-Dimethyldodecane-2,11-diperoxol may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced oxidation processes and catalysts can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,11-Dimethyldodecane-2,11-diperoxol undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the peroxide groups to hydroxyl groups.

    Substitution: Halogenation or other substitution reactions can occur at the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), Lewis acids

Major Products

    Oxidation: 2,11-Dimethyldodecanedioic acid

    Reduction: 2,11-Dimethyldodecane-2,11-diol

    Substitution: Halogenated derivatives

Scientific Research Applications

2,11-Dimethyldodecane-2,11-diperoxol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to generate reactive oxygen species.

    Industry: Utilized in the manufacturing of polymers and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2,11-Dimethyldodecane-2,11-diperoxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The pathways involved include:

    Oxidative Stress Pathway: Induction of oxidative damage to cellular components.

    Signal Transduction Pathways: Modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on key parameters such as thermal stability, reactivity, and decomposition pathways.

Comparison with Dodecane-1,12-diol

Structural Basis : Dodecane-1,12-diol replaces the peroxide groups with hydroxyl (-OH) groups, resulting in significantly greater stability.

Parameter 2,11-Dimethyldodecane-2,11-diperoxol Dodecane-1,12-diol
Thermal Stability Likely low (peroxide bonds decompose at <100°C) High (stable up to 200°C)
Reactivity High (radical generation under heat/light) Low (inert under mild conditions)
Incompatible Materials Strong acids/oxidizers (risk of explosive decomposition) Strong acids/alkalis
Decomposition Products Toxic fumes (e.g., CO, formaldehyde) under fire No hazardous products reported

Key Insight : The peroxide groups in 2,11-Dimethyldodecane-2,11-diperoxol render it far more reactive and thermally labile than its diol counterpart.

Comparison with Di-tert-butyl Peroxide (DTBP)

DTBP, a widely studied dialkyl peroxide, shares the peroxide functional group but lacks the extended carbon chain and methyl substituents.

Parameter 2,11-Dimethyldodecane-2,11-diperoxol DTBP
Decomposition Temp. Estimated 80–100°C (extrapolated) 80°C (well-documented)
Radical Yield Likely moderate due to steric hindrance High (efficient initiator)
Storage Requirements Requires refrigeration, inert atmosphere Stable at room temp. briefly

Comparison with Cumene Hydroperoxide

Cumene hydroperoxide, a hydroperoxide, differs in having one peroxide group and a phenyl substituent.

Parameter 2,11-Dimethyldodecane-2,11-diperoxol Cumene Hydroperoxide
Oxidizing Strength Moderate (two peroxide groups) High (used in epoxidation)
Sensitivity Extremely sensitive to shock/heat Moderate (requires catalysts)
Toxicity Limited data; suspected irritant Confirmed hepatotoxin

Key Insight : The dual peroxide groups in 2,11-Dimethyldodecane-2,11-diperoxol may enhance oxidative capacity but also amplify handling risks.

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